molecular formula C16H14F3NO4 B166912 Fluazifop-methyl CAS No. 69335-90-6

Fluazifop-methyl

Cat. No.: B166912
CAS No.: 69335-90-6
M. Wt: 341.28 g/mol
InChI Key: IAUMNRCGDHLAMJ-UHFFFAOYSA-N
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Description

Fluazifop-methyl is an organic compound widely used as a selective herbicide It is particularly effective against grass weeds in broad-leaved crops such as cotton and soybeanMore commonly, it is sold as its butyl ester, fluazifop-P-butyl, under the brand name Fusilade .

Scientific Research Applications

Fluazifop-methyl has a wide range of applications in scientific research:

Safety and Hazards

Fluazifop-methyl should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluazifop-methyl is synthesized through a series of chemical reactions involving the esterification of fluazifop acid. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fluazifop-methyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically occurs in the presence of water and esterases.

    Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.

    Reduction: Can be achieved using reducing agents like sodium borohydride.

Major Products

Comparison with Similar Compounds

Fluazifop-methyl belongs to the aryloxyphenoxypropionate class of herbicides. Similar compounds include:

  • Diclofop-methyl
  • Fenoxaprop-ethyl
  • Haloxyfop-methyl
  • Quizalofop-ethyl

Uniqueness

This compound is unique due to its high selectivity for grass weeds and its rapid hydrolysis to fluazifop acid, which enhances its herbicidal activity .

Properties

IUPAC Name

methyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4/c1-10(15(21)22-2)23-12-4-6-13(7-5-12)24-14-8-3-11(9-20-14)16(17,18)19/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUMNRCGDHLAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989039
Record name Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy}propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69335-90-6
Record name Fluazifop-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069335906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy}propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUAZIFOP-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64TO500769
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture containing 12.46 g of 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid and a catalytic amount of p-toluenesulfonic acid in 70 ml of methanol is boiled under reflux for 4 hours. After evaporating the solution to dryness, the residue is dissolved in ether and washed with sodium hydrogen carbonate solution. The ethereal layer is separated, dried over anhydrous magnesium sulfate and evaporated to dryness to give 11.5 g of product.
Quantity
12.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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